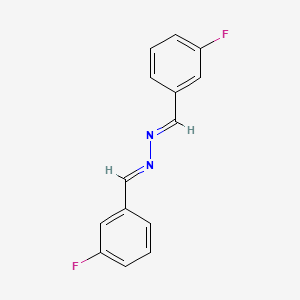

3,3'-Difluorobenzaldazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-1-(3-fluorophenyl)-N-[(E)-(3-fluorophenyl)methylideneamino]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H/b17-9+,18-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMCVDNIIFNDJK-BEQMOXJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=NN=CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=N/N=C/C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017667 | |

| Record name | 3-Fluoro-benzaldehyde [(3-Fluorophenyl)methylene]hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15332-10-2 | |

| Record name | 3-Fluoro-benzaldehyde [(3-Fluorophenyl)methylene]hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Difluorobenzaldazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

El 1,2-difluorobenceno se puede sintetizar mediante la reacción de Balz-Schiemann, que implica la conversión de sales de tetrafluoroborato de diazonio a sus fluoruros. La síntesis comienza con 2-fluoroanilina: [ \text{C}6\text{H}_4\text{F}(\text{NH}_2) + \text{HNO}_2 + \text{HBF}_4 \rightarrow [\text{C}_6\text{H}_4\text{F}(\text{N}_2)]\text{BF}_4 + 2 \text{H}_2\text{O} ] [ [\text{C}_6\text{H}_4\text{F}(\text{N}_2)]\text{BF}_4 \rightarrow \text{C}_6\text{H}_4\text{F}_2 + \text{N}_2 + \text{BF}_3 ] La producción industrial de 1,2-difluorobenceno implica un proceso continuo a escala de kilogramos, lo que garantiza una síntesis eficiente y a gran escala {_svg_2}.

Análisis De Reacciones Químicas

El 1,2-difluorobenceno experimenta diversas reacciones químicas, entre ellas:

Reacciones de Sustitución: Puede acilacionarse para formar 3’,4’-difluoropropiofenona.

Oxidación y Reducción: Si bien las reacciones específicas de oxidación y reducción son menos comunes, puede participar en reacciones típicas de los compuestos aromáticos.

Reactivos y Condiciones Comunes: Se utilizan reactivos como los cloruros de acilo y catalizadores como el cloruro de aluminio en reacciones de sustitución.

Aplicaciones Científicas De Investigación

Pharmacological Properties

DFB is characterized as an allosteric potentiator, which enhances the receptor's response to its natural ligands without acting as an agonist itself. This unique mechanism allows for greater specificity in therapeutic applications, particularly in neurological and psychiatric disorders.

- Potentiation of mGluR5 : DFB has been shown to increase the efficacy of agonists at mGluR5 by 3 to 6-fold, with an effective concentration range (EC50) between 2 and 5.3 μM . This property makes it a candidate for treating conditions where modulation of glutamate signaling is beneficial.

-

Therapeutic Targets : The modulation of mGluR5 has implications in various neurological conditions including:

- Parkinson's Disease : DFB's ability to enhance mGluR5 signaling may help in managing symptoms associated with this degenerative disorder .

- Fragile X Syndrome : Research indicates that DFB could play a role in ameliorating symptoms linked to this genetic condition by restoring synaptic function .

- Anxiety and Schizophrenia : The compound's action on mGluR5 has been associated with potential anxiolytic and antipsychotic effects, making it a focus of ongoing research in these areas .

Case Studies and Research Findings

Several studies have documented the effects and applications of DFB in various experimental settings:

- Study on Rat Models : Research involving rat models demonstrated that DFB effectively modulates mGluR5 activity. The findings suggest that DFB could enhance synaptic plasticity and improve cognitive functions impaired by neurodegenerative diseases .

- Cortical Astrocytes Study : A study highlighted that positive allosteric modulators like DFB can differentially affect signaling pathways in cortical astrocytes. This research underlines the potential for DFB to influence neuroinflammatory responses and support neuronal health .

- Clinical Implications : Given its mechanism of action, DFB is being explored for its potential to treat not just neurological disorders but also conditions like depression and epilepsy, where glutamate dysregulation is implicated .

Comparative Data Table

The following table summarizes key research findings related to the applications of this compound:

Mecanismo De Acción

El mecanismo por el cual el 1,2-difluorobenceno ejerce sus efectos está principalmente relacionado con su función como disolvente. Su alta constante dieléctrica le permite estabilizar especies catiónicas y electrófilas, facilitando diversas reacciones químicas. En los sistemas biológicos, es probable que sus propiedades anestésicas se deban a su interacción con las membranas neuronales, alterando su función .

Comparación Con Compuestos Similares

Comparison with Similar mGluR5 PAMs

Key Compounds and Pharmacological Profiles

The table below compares DFB with structurally or functionally related mGluR5 PAMs:

Structural and Functional Insights

DFB vs. CPPHA

- Structural Differences : CPPHA contains a benzamide core, while DFB uses a hydrazine-linked difluorobenzaldehyde scaffold .

- Functional Overlap : Both lack intrinsic agonist activity but enhance glutamate responses. However, CPPHA exhibits greater potency (EC50 = 10 μM vs. DFB’s 136 μM) .

DFB vs. CDPPB

- Mechanistic Divergence: CDPPB potentiates NMDA receptor activation in hippocampal slices without altering basal field potentials, similar to DFB . However, CDPPB’s pyrazole-benzamide structure confers better BBB penetration, enabling in vivo behavioral studies .

DFB vs. VU0360172

DFB vs. Acyl-2-Aminobenzimidazoles

Research Findings and Clinical Implications

Neuroprotective Mechanisms

- However, newer analogs like 3a and 22 outperform DFB in potency and safety .

Synergistic Effects with NMDA Receptors

- DFB enhances NMDA-induced field potentials in hippocampal slices via protein kinase C (PKC)-dependent pathways, a trait shared with CDPPB . This synergy supports mGluR5 PAMs as adjunct therapies for schizophrenia or cognitive disorders .

Structural Biology Insights

- Mutagenesis studies identified Thr781 and Ala784 in rat mGluR5 as critical residues for DFB’s allosteric modulation . These findings guided the design of brain-penetrant PAMs like VU0360172 .

Actividad Biológica

3,3'-Difluorobenzaldazine (DFB) is a compound that has garnered attention for its biological activity, particularly as an allosteric modulator of metabotropic glutamate receptors (mGluR5). This article delves into the biological mechanisms, pharmacological effects, and research findings associated with DFB, supported by data tables and case studies.

DFB acts primarily as a positive allosteric modulator of mGluR5. Studies have shown that it enhances the receptor's response to glutamate, a key neurotransmitter involved in various neural processes. The binding of DFB to mGluR5 alters the receptor's conformation, leading to increased efficacy and potency in response to glutamate.

Key Findings:

- Potentiation of Glutamate Response : DFB causes a concentration-dependent increase in the response of human mGluR5 CHO cells to glutamate. The maximal potentiation observed is approximately 3.1 times greater than the baseline response, with an EC50 value of 2.6 μM .

- In Vivo Effects : In animal models, DFB administration (40-100 nmol; intracerebroventricular) significantly reduces ketamine-induced hyperactivity and cognitive impairments .

Comparative Efficacy

The following table summarizes the comparative efficacy of DFB on mGluR5 in vitro and in vivo:

| Parameter | In Vitro | In Vivo |

|---|---|---|

| Maximal Potentiation | 3.1 times greater response | Significant reduction in hyperactivity |

| EC50 Value | 2.6 μM | Not applicable |

| Dosage | Concentration-dependent | 40-100 nmol (icv) |

Study on Allosteric Modulation

A detailed study investigated the role of specific amino acids in the allosteric modulation by DFB on rat mGlu5 receptors. It was found that mutations at certain positions disrupted the potentiation mediated by DFB, highlighting its complex interaction with receptor structure.

Key Insights:

- Mutations at residues such as S657(3.39)C and T780(6.44)A significantly affected the functional response to DFB, indicating critical binding sites for its action .

- The study constructed a homology model that elucidated the binding site characteristics and suggested that DFB operates through an overlapping but distinct mechanism compared to other known modulators like MPEP .

Quantitative Analysis

Research conducted on astrocytes revealed multiple mechanisms through which DFB modulates mGlu5 receptor activity. It was shown that DFB modifies the apparent affinity for orthosteric agonists without altering their efficacy directly .

Clinical Relevance

The implications of DFB's biological activity extend to potential therapeutic applications, particularly in neuropsychiatric disorders where glutamate signaling is dysregulated. Its ability to mitigate cognitive impairments in models suggests a promising avenue for further clinical exploration.

Q & A

Q. What is the pharmacological role of DFB in studying metabotropic glutamate receptor 5 (mGluR5)?

DFB is a selective positive allosteric modulator (PAM) of mGluR5, enhancing agonist-induced receptor activity by 3- to 6-fold with EC50 values between 2–5 μM . It binds to the transmembrane (TM) domain of mGluR5, stabilizing an active receptor conformation that amplifies downstream signaling pathways such as calcium mobilization and ERK1/2 phosphorylation . This makes DFB a critical tool for probing mGluR5-dependent mechanisms in neurological disorders like schizophrenia and traumatic brain injury (TBI) .

Q. How is DFB's potency quantified in allosteric modulation assays?

Potency is determined using in vitro functional assays:

- Calcium mobilization : DFB potentiates glutamate-induced calcium flux in recombinant cell lines expressing mGluR5. EC50 values are derived from dose-response curves .

- ERK1/2 phosphorylation : DFB’s effect on mitogen-activated protein kinase (MAPK) pathways is measured via Western blot or ELISA .

- Comparative studies : Newer PAMs (e.g., compound 3a) are benchmarked against DFB’s EC50 (e.g., 30 μM for 3a vs. ~6.7 μM for DFB) .

Advanced Research Questions

Q. How does DFB exhibit functional selectivity compared to other mGluR5 PAMs?

DFB uniformly potentiates both calcium mobilization and ERK1/2 phosphorylation, unlike CPPHA, a PAM that selectively enhances calcium signaling . This suggests DFB stabilizes a receptor conformation that broadly activates multiple pathways, while CPPHA may induce biased signaling. Experimental differentiation involves parallel assays measuring calcium flux (Fluo-4 dye) and ERK phosphorylation (antibody-based detection) under identical conditions .

Q. What methodological approaches validate DFB’s interaction with non-mGluR5 targets (e.g., rhodopsin)?

¹⁹F NMR spectroscopy is employed to study DFB’s binding to rhodopsin, leveraging its fluorine atoms to detect ligand-receptor interactions. Spectral shifts in the presence of rhodopsin confirm binding, while competition assays with retinal (rhodopsin’s endogenous ligand) assess specificity . This approach highlights DFB’s potential off-target effects in GPCR studies .

Q. How do structural modifications of DFB influence its allosteric activity?

Fluorination at the 3,3' position is critical for mGluR5 binding and potency. Replacement of fluorine with chlorine (e.g., DCB) converts the compound into a neutral/negative modulator, blocking DFB’s effects . Computational strategies like SILCS (Site Identification by Ligand Competitive Saturation) map binding pockets to guide rational design of DFB derivatives with improved selectivity .

Q. What preclinical models demonstrate DFB’s therapeutic potential?

- Antipsychotic activity : DFB reduces hyperlocomotion in rodent models of schizophrenia, mimicking the efficacy of atypical antipsychotics .

- Neuroprotection : In BV2 microglial cultures, DFB attenuates lipopolysaccharide (LPS)-induced nitric oxide production, suggesting anti-inflammatory properties relevant to TBI . Experimental designs include behavioral assays (e.g., open-field tests) and in vitro toxicity screens (e.g., cell viability assays at ≤1000 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.